molecular formula C₁₂H₂₂N₂O₄S B1141452 1,3-Di-Boc-2-methylisothiourea CAS No. 107819-90-9

1,3-Di-Boc-2-methylisothiourea

Cat. No.: B1141452
CAS No.: 107819-90-9
M. Wt: 290.38
InChI Key:
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Description

1,3-Di-Boc-2-methylisothiourea: is a chemical compound with the molecular formula C12H22N2O4S 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea . This compound is primarily used as a reagent in organic synthesis, particularly for the guanylation of amines .

Safety and Hazards

“1,3-Di-Boc-2-methylisothiourea” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing . If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Di-Boc-2-methylisothiourea can be synthesized from di-tert-butyl dicarbonate and 2-methyl-2-thiopseudourea sulfate . The reaction typically involves the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediates .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Di-Boc-2-methylisothiourea primarily undergoes substitution reactions . It is used as a reagent for the guanylation of amines, where it reacts with amines to form guanidine derivatives .

Common Reagents and Conditions:

    Reagents: Amines, dichloromethane, triethylamine.

    Conditions: Low temperatures (around -78°C), inert atmosphere (nitrogen or argon).

Major Products: The major products formed from these reactions are guanidine derivatives , which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

  • 1,3-Bis(tert-butoxycarbonyl)guanidine
  • 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
  • N,N’-Di-Boc-S-methylisothiourea

Uniqueness: 1,3-Di-Boc-2-methylisothiourea is unique due to its specific structure, which includes two tert-butoxycarbonyl (Boc) protecting groups and a methylisothiourea moiety. This structure makes it particularly effective as a guanylation reagent, providing high yields and selectivity in the formation of guanidine derivatives .

Properties

IUPAC Name

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJXXWHAJKRDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107819-90-9
Record name 1,3-DI-BOC-2-METHYLISOTHIOUREA
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Customer
Q & A

Q1: What are the advantages of using 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (also known as 1,3-Di-Boc-2-methylisothiourea) in the synthesis of protected benzamidines?

A1: 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea offers several advantages in this specific chemical reaction:

  • Effective Amidine Formation: It acts as an efficient amidine-forming cross-coupling partner under Liebeskind-Srogl conditions [].
  • High Yields: When reacted with boronic acids in the presence of a palladium catalyst and copper(I) thiophenecarboxylate, it yields fully protected benzamidines in good to excellent yields (40-91%) [].
  • SEM-Protection Compatibility: The research highlights its successful application after SEM-protection, further broadening its utility in multi-step synthesis [].

Q2: What is the role of the palladium catalyst and copper(I) thiophenecarboxylate in the reaction involving 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea?

A2: The reaction described in the research utilizes a palladium catalyst for the cross-coupling reaction between the SEM-protected 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and boronic acids []. Copper(I) thiophenecarboxylate (CuTC) likely functions as a co-catalyst in this reaction, potentially facilitating transmetalation steps in the catalytic cycle. Further mechanistic studies could elucidate the specific roles of these catalysts.

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